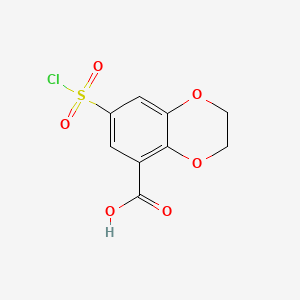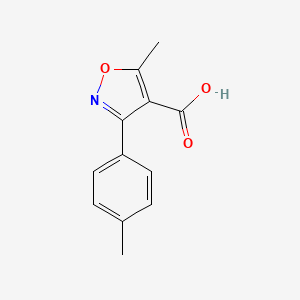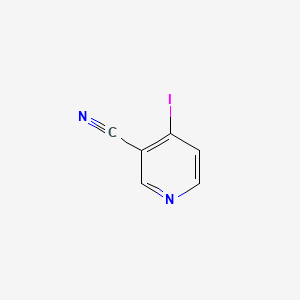![molecular formula C11H12ClNO3S B1352766 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone CAS No. 156634-92-3](/img/structure/B1352766.png)
1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone is a chemical compound with the molecular formula C11H12ClNO3S and a molecular weight of 273.74 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a sulfonyl group, which is further connected to a tetrahydro-4(1H)-pyridinone ring. It is commonly used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzenesulfonyl chloride and tetrahydro-4(1H)-pyridinone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 4-chlorobenzenesulfonyl chloride reacts with tetrahydro-4(1H)-pyridinone in the presence of a base to form the desired product, this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-[(4-Chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-[(4-Chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-[(4-Chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)sulfonyl]piperidin-4-one: Similar structure but with a piperidinone ring instead of a tetrahydro-4(1H)-pyridinone ring.
4-(4-Chlorophenyl)-4-oxobutanoic acid: Contains a chlorophenyl group and a ketone group but lacks the sulfonyl group.
1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone: Contains a chlorophenyl group and a sulfonyl group but with different connectivity and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonylpiperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c12-9-1-3-11(4-2-9)17(15,16)13-7-5-10(14)6-8-13/h1-4H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFQWKZGVWXLGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391829 |
Source


|
| Record name | 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID50085520 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
156634-92-3 |
Source


|
| Record name | 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2-Ethylbutanoyl)amino]-2-methylbenzoic acid](/img/structure/B1352692.png)







![8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1352715.png)
